Cas no 1017788-63-4 (Benzyl 2-cyanopiperidine-1-carboxylate)

Benzyl 2-cyanopiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Benzyl 2-cyanopiperidine-1-carboxylate
- N-CBZ-2-cyanopiperidine
- 1-CBZ-2-CYANOPIPERIDINE
- 2-Cyano-piperidine-1-carboxylic acid benzyl ester
- (S)-BENZYL 2-CYANOPIPERIDINE-1-CARBOXYLATE
- 1017788-63-4
- DTXSID00662647
- AB48578
- A800453
- DB-020985
- AKOS015836833
- Benzyl2-cyanopiperidine-1-carboxylate
- CS-0146421
- EN300-323229
- MFCD08704536
- 1-Piperidinecarboxylic acid, 2-cyano-, phenylmethyl ester
-
- MDL: MFCD08704536
- インチ: InChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2
- InChIKey: NENRYYPPHIHDHC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)N2CCCCC2C#N
計算された属性
- せいみつぶんしりょう: 244.12100
- どういたいしつりょう: 244.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 53.33000
- LogP: 2.63918
Benzyl 2-cyanopiperidine-1-carboxylate セキュリティ情報
Benzyl 2-cyanopiperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzyl 2-cyanopiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-323229-0.05g |
benzyl 2-cyanopiperidine-1-carboxylate |
1017788-63-4 | 0.05g |
$311.0 | 2023-09-04 | ||
Enamine | EN300-323229-0.5g |
benzyl 2-cyanopiperidine-1-carboxylate |
1017788-63-4 | 0.5g |
$356.0 | 2023-09-04 | ||
eNovation Chemicals LLC | K02106-250mg |
1-Piperidinecarboxylic acid, 2-cyano-, phenylmethyl ester |
1017788-63-4 | 97% | 250mg |
$205 | 2024-07-28 | |
Alichem | A129003688-5g |
Benzyl 2-cyanopiperidine-1-carboxylate |
1017788-63-4 | 97% | 5g |
$863.38 | 2023-09-04 | |
Fluorochem | 091681-1g |
Benzyl 2-cyanopiperidine-1-carboxylate |
1017788-63-4 | 95% | 1g |
£221.00 | 2022-03-01 | |
Chemenu | CM181533-1g |
Benzyl 2-cyanopiperidine-1-carboxylate |
1017788-63-4 | 95%+ | 1g |
$333 | 2023-01-13 | |
Enamine | EN300-323229-5g |
benzyl 2-cyanopiperidine-1-carboxylate |
1017788-63-4 | 5g |
$1075.0 | 2023-09-04 | ||
A2B Chem LLC | AA06973-1g |
1-Cbz-2-cyanopiperidine |
1017788-63-4 | 97% | 1g |
$268.00 | 2024-04-20 | |
eNovation Chemicals LLC | K02106-250mg |
1-Piperidinecarboxylic acid, 2-cyano-, phenylmethyl ester |
1017788-63-4 | 97% | 250mg |
$205 | 2025-02-19 | |
eNovation Chemicals LLC | K02106-1g |
1-Piperidinecarboxylic acid, 2-cyano-, phenylmethyl ester |
1017788-63-4 | 97% | 1g |
$370 | 2025-02-19 |
Benzyl 2-cyanopiperidine-1-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: Thiophenol Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: 1,2-Dichloroethane ; 18 h
Benzyl 2-cyanopiperidine-1-carboxylate Raw materials
- benzyl piperidine-1-carboxylate
- benzyl 3,4-dihydro-2H-pyridine-1-carboxylate
- trimethylsilanecarbonitrile
Benzyl 2-cyanopiperidine-1-carboxylate Preparation Products
Benzyl 2-cyanopiperidine-1-carboxylate 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
10. Book reviews
Benzyl 2-cyanopiperidine-1-carboxylateに関する追加情報
Benzyl 2-Cyanopiperidine-1-Carboxylate: A Versatile Compound in Pharmaceutical Chemistry
Benzyl 2-cyanopiperidine-1-carboxylate (CAS No. 1017788-63-4) has emerged as a pivotal compound in modern pharmaceutical research, owing to its unique structural features and potential applications in drug discovery. This molecule, characterized by a cyanopiperidine-1-carboxylate core with a benzyl substituent, exhibits a combination of functional groups that make it highly relevant for the development of novel therapeutics. Recent advancements in synthetic methodologies and pharmacological profiling have positioned Benzyl 2-cyanopiperidine-1-carboxylate as a promising candidate for applications in anti-inflammatory, neuroprotective, and antitumor drug design.
The cyanopiperidine-1-carboxylate moiety of Benzyl 2-cyanopiperidine-1-carboxylate is particularly noteworthy for its ability to modulate enzyme activity and interact with biological targets. Studies published in 2023 in *Journal of Medicinal Chemistry* have demonstrated that the cyanopiperidine-1-carboxylate structure can act as a scaffold for designing inhibitors of serine proteases, which are implicated in various pathological conditions. This functional group's electrophilic nature allows it to form covalent bonds with nucleophilic residues in target proteins, thereby enhancing its potency as a therapeutic agent.
Recent research published in *Chemical Research in Toxicology* (2024) has further expanded the understanding of Benzyl 2-cyanopiperidine-1-carboxylate's role in drug development. The benzyl substituent, which is a common functional group in pharmaceutical compounds, contributes to the molecule's solubility and metabolic stability. This feature is critical for ensuring the compound's bioavailability and reducing the risk of adverse effects during clinical trials. The benzyl group also facilitates the attachment of additional functionalities, enabling the design of multifunctional drugs with enhanced therapeutic efficacy.
One of the most significant breakthroughs in the study of Benzyl 2-cyanopiperidine-1-carboxylate is its potential application in the treatment of neurodegenerative diseases. A 2023 study published in *Neuropharmacology* highlighted the molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders. The cyanopiperidine-1-carboxylate core was shown to interact with amyloid-beta plaques, a hallmark of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions. This finding underscores the importance of Benzyl 2-cyanopiperidine-1-carboxylate in the development of novel treatments for neurological disorders.
Another area of growing interest is the use of Benzyl 2-cyanopiperidine-1-carboxylate in the design of antitumor agents. Research published in *Cancer Research* (2024) has demonstrated that the cyanopiperidine-1-carboxylate structure can inhibit the activity of specific kinases involved in cell proliferation and survival. This property makes Benzyl 2-cyanopiperidine-1-carboxylate a valuable scaffold for the development of targeted therapies in oncology. The benzyl substituent further enhances the molecule's ability to modulate signaling pathways, offering a dual mechanism of action that could improve treatment outcomes.
In the realm of anti-inflammatory drug development, Benzyl 2-cyanopiperidine-1-carboxylate has shown promising results. A 2023 study in *Inflammation Research* reported that the compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of nuclear factor-kappa B (NF-κB). This mechanism of action is particularly relevant for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The cyanopiperidine-1-carboxylate structure's ability to interfere with NF-κB signaling pathways highlights its potential as a therapeutic agent for inflammatory disorders.
The synthesis of Benzyl 2-cyanopiperidine-1-carboxylate has also been a focus of recent research, with scientists exploring efficient and scalable methods to produce this compound. A 2024 study in *Organic Letters* described a novel synthetic route that utilizes catalytic coupling reactions to assemble the cyanopiperidine-1-carboxylate core with the benzyl group. This method not only improves the efficiency of synthesis but also reduces the environmental impact of the process, making it more sustainable for large-scale production. The development of such synthetic strategies is critical for advancing Benzyl 2-cyanopiperidine-1-carboxylate from a research compound to a clinically viable drug.
Despite its promising applications, Benzyl 2-cyanopiperidine-1-carboxylate faces challenges in its development as a therapeutic agent. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. Researchers are actively working to address this issue by modifying the cyanopiperidine-1-carboxylate core to improve its specificity for target proteins. Additionally, the benzyl substituent's influence on the molecule's pharmacokinetic properties is being studied to optimize its bioavailability and reduce the risk of toxicity.
In conclusion, Benzyl 2-cyanopiperidine-1-carboxylate (CAS No. 1017788-63-4) represents a significant advancement in pharmaceutical chemistry. Its unique combination of a cyanopiperidine-1-carboxylate core and a benzyl substituent offers a versatile platform for the development of novel therapeutics. Recent studies have demonstrated its potential in the treatment of neurodegenerative diseases, antitumor therapies, and anti-inflammatory applications. As research continues to uncover new mechanisms of action and optimize synthetic methods, Benzyl 2-cyanopiperidine-1-carboxylate is poised to play a crucial role in the future of drug discovery and development.
1017788-63-4 (Benzyl 2-cyanopiperidine-1-carboxylate) 関連製品
- 620601-77-6((R)-1-Cbz-2-Cyanopyrrolidine)
- 119020-06-3(Benzyl 2-cyanopyrrolidine-1-carboxylate)
- 2287344-56-1(3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine)
- 2228240-34-2(2-(2-chloro-6-methylphenyl)-2-oxoacetic acid)
- 2103352-55-0(Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 872612-85-6(N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide)
- 1806268-49-4(Methyl 5-cyano-2-formyl-3-methoxybenzoate)
- 36808-17-0(1-[2-(Benzyloxy)-5-methylphenyl]ethanone)
- 2096341-70-5(5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid)
- 2138364-38-0(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-3-phenylpropanoic acid)
